![molecular formula C27H24ClNO6 B284464 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284464.png)
2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, it has been shown to inhibit the activity of various signaling pathways involved in cancer growth, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide has been shown to possess various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide in lab experiments is its potential applications in various fields of scientific research, including medicine, biochemistry, and pharmacology. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and safety profile.
Future Directions
There are several future directions for the study of 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide. One potential direction is the development of more potent and selective analogs of this compound for the treatment of cancer and inflammation. Additionally, further studies are needed to investigate the toxicity and safety profile of this compound. Finally, the potential applications of this compound in other fields of scientific research, such as neuroscience and immunology, should be explored.
Synthesis Methods
The synthesis of 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide involves the reaction of 4-chloro-3,5-dimethylphenol with ethyl 2-bromoacetate to form ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate. This intermediate is then reacted with 3-hydroxy-4H-chromen-4-one in the presence of a base to form 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide.
Scientific Research Applications
2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to possess anti-inflammatory, analgesic, and anticancer properties. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
properties
Molecular Formula |
C27H24ClNO6 |
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Molecular Weight |
493.9 g/mol |
IUPAC Name |
2-[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxy-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24ClNO6/c1-4-32-19-7-5-18(6-8-19)29-25(30)15-33-20-9-10-22-23(13-20)34-14-24(27(22)31)35-21-11-16(2)26(28)17(3)12-21/h5-14H,4,15H2,1-3H3,(H,29,30) |
InChI Key |
NLFMMGQFRRAKKN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC(=C(C(=C4)C)Cl)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC(=C(C(=C4)C)Cl)C |
Origin of Product |
United States |
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